2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Description
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H23N3O4/c1-2-24-14-3-4-16-15(10-14)13(9-18(23)25-16)11-20-5-7-21(8-6-20)12-17(19)22/h3-4,9-10H,2,5-8,11-12H2,1H3,(H2,19,22) |
InChI Key |
NLWCFVAXXAMPNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide typically involves the reaction of 6-ethoxy-2-oxo-2H-chromene-4-carbaldehyde with piperazine and acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar biological activities.
Flavonoids: A class of compounds with a similar structural framework and diverse biological activities.
Uniqueness
What sets 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide apart is its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
